
2,6-Dicloro-3-(clorometil)piridina
Descripción general
Descripción
2,6-Dichloro-3-(chloromethyl)pyridine is a heterocyclic compound . It appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a building block for the synthesis of a variety of pyridine derivatives . It has been used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .Molecular Structure Analysis
The molecular formula of 2,6-Dichloro-3-(chloromethyl)pyridine is C7H4Cl3N . The InChI code is 1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 .Chemical Reactions Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of trifluoromethylpyridines .Physical And Chemical Properties Analysis
2,6-Dichloro-3-(chloromethyl)pyridine is a solid with a melting point of 89 - 90°C .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
“2,6-Dicloro-3-(clorometil)piridina” se utiliza como un motivo estructural clave en los ingredientes agroquímicos activos . Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la porción de piridina contribuyen a las actividades biológicas de los derivados de trifluorometilpiridina (TFMP) . Estos derivados se utilizan principalmente en la protección de los cultivos contra las plagas .
Aplicaciones Farmacéuticas
Este compuesto también encuentra su uso en la industria farmacéutica . Varios derivados de trifluorometilpiridina (TFMP) se utilizan en las industrias farmacéutica y veterinaria . Cinco productos farmacéuticos y dos veterinarios que contienen el grupo TFMP han recibido aprobación de comercialización, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de Productos Químicos Orgánicos Fluorados
El desarrollo de productos químicos orgánicos fluorados se está convirtiendo en un tema de investigación cada vez más importante . Los efectos del flúor y los grupos que contienen flúor en las actividades biológicas y las propiedades físicas de los compuestos han otorgado al flúor un lugar único en el arsenal del químico de descubrimiento .
Síntesis de Quimiosensor Fluorescente Sensible para Hg2+
“this compound” puede utilizarse en la síntesis de un quimiosensor fluorescente sensible para Hg2+, compuesto por dos fluoróforos de aminonaftilimida y un receptor de 2,6-bis (aminometil)piridina .
Preparación de Ligandos Pinza de Carbeno
Este compuesto puede utilizarse en la preparación de ligandos pinza de carbeno, que son necesarios para la preparación del complejo de carbeno de paladio pinza .
Fabricación de Tintes
“this compound” también se utiliza en el campo de los colorantes como materia prima e intermedio importante .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that chloromethyl groups in organic compounds often act as alkylating agents, forming covalent bonds with nucleophilic sites on biological molecules . This can lead to changes in the function or activity of these molecules.
Pharmacokinetics
It is known that the compound is a solid at room temperature . These properties could influence its bioavailability and distribution within the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Dichloro-3-(chloromethyl)pyridine. For instance, its solubility properties suggest that it may be more effective in lipid-rich environments . Additionally, its stability may be affected by temperature and pH .
Análisis Bioquímico
Biochemical Properties
2,6-Dichloro-3-(chloromethyl)pyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances. The nature of these interactions often involves the inhibition of enzyme activity, leading to altered metabolic pathways. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine can form complexes with metal ions, which may further influence its biochemical properties and interactions .
Cellular Effects
The effects of 2,6-Dichloro-3-(chloromethyl)pyridine on cells are diverse and can impact several cellular processes. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By altering ROS levels, 2,6-Dichloro-3-(chloromethyl)pyridine can affect gene expression and cellular metabolism. In some cell types, it may induce oxidative stress, leading to changes in cell function and viability .
Molecular Mechanism
At the molecular level, 2,6-Dichloro-3-(chloromethyl)pyridine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, resulting in enzyme inhibition. This binding can occur at the active site of the enzyme, preventing substrate access and subsequent catalytic activity. Additionally, 2,6-Dichloro-3-(chloromethyl)pyridine may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloro-3-(chloromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 2,6-Dichloro-3-(chloromethyl)pyridine is relatively stable under inert gas conditions but may degrade over time when exposed to air or light. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of 2,6-Dichloro-3-(chloromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
2,6-Dichloro-3-(chloromethyl)pyridine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s metabolism may also result in the generation of reactive intermediates, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, 2,6-Dichloro-3-(chloromethyl)pyridine is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, binding to plasma proteins may influence its distribution in the bloodstream, while interactions with membrane transporters can affect its uptake into cells .
Subcellular Localization
The subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is an important aspect of its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and contribute to oxidative stress. Understanding the subcellular localization of 2,6-Dichloro-3-(chloromethyl)pyridine is crucial for elucidating its precise biochemical effects .
Propiedades
IUPAC Name |
2,6-dichloro-3-(chloromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3N/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPPTKONDXHDBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20194612 | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41789-37-1 | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041789371 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2,6-dichloro-3-(chloromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20194612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



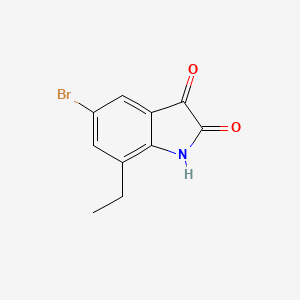
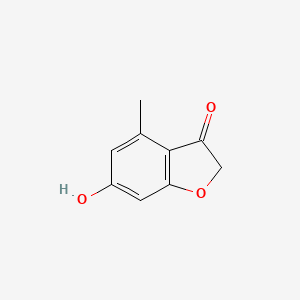

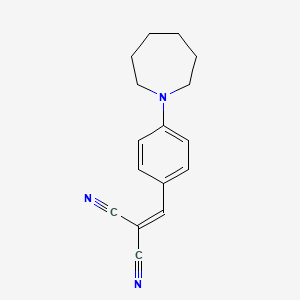

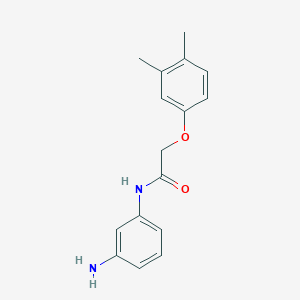
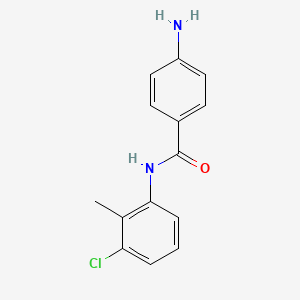
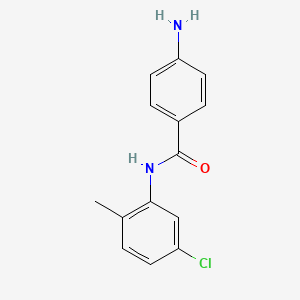
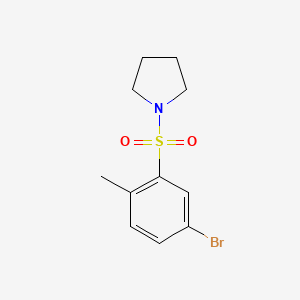
![tert-Butyl 4-hydroxy-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B1336259.png)

